Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A)
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Overview
Description
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride, also known as Anagrelide Impurity A, is a chemical compound with the molecular formula C11H16Cl4N2O2 and a molecular weight of 350.07 g/mol . This compound is primarily used as a reference standard in pharmaceutical research and quality control .
Mechanism of Action
Target of Action
Ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride, also known as Anagrelide Impurity A, is an impurity of Anagrelide . Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels in patients with myeloproliferative neoplasms . The primary target of Anagrelide is the megakaryocytes, the cells responsible for the production of platelets .
Mode of Action
The exact mechanism by which Anagrelide lowers platelet count is unclear . It is known that anagrelide specifically blocks the differentiation and proliferation of megakaryocytes . It appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . Anagrelide also causes a dose-related reduction in platelet production, which results from decreased megakaryocyte hypermaturation .
Biochemical Pathways
Anagrelide disrupts the postmitotic phase of maturation in megakaryocytes, leading to a reduction in platelet production . This disruption likely involves the alteration of transcriptional control of megakaryocyte gene expression .
Pharmacokinetics
Anagrelide itself has a relatively short residence time in the body, necessitating twice or four times daily dosing . Any changes to Anagrelide doses should not exceed 0.5 mg/day in any one week .
Result of Action
The primary result of Anagrelide’s action is a reduction in platelet counts, which helps to manage thrombocythemia in patients with myeloproliferative neoplasms . This reduction in platelet counts can help to reduce the risk of thrombosis and ameliorate thrombocythemia symptoms, including thrombo-hemorrhagic events .
Action Environment
The action of Anagrelide can be influenced by environmental factors such as food intake. Food has been shown to have a significant impact on the pharmacokinetics of Anagrelide, increasing the maximum concentration and area under the curve while reducing the half-life, plateau, and mean residence time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate hydrochloride
- Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine hydrochloride
Uniqueness
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful as a reference standard in pharmaceutical research and quality control .
Properties
IUPAC Name |
ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJYJNPWLLVQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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